molecular formula C10H10INO2 B8278364 N-cyclopropyl-2-hydroxy-5-iodo-benzamide

N-cyclopropyl-2-hydroxy-5-iodo-benzamide

Cat. No.: B8278364
M. Wt: 303.10 g/mol
InChI Key: YXJBUJHSPLNHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-hydroxy-5-iodo-benzamide is a useful research compound. Its molecular formula is C10H10INO2 and its molecular weight is 303.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-cyclopropyl-2-hydroxy-5-iodobenzamide

InChI

InChI=1S/C10H10INO2/c11-6-1-4-9(13)8(5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)

InChI Key

YXJBUJHSPLNHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

13bh) A mixture of 2.64 g of 2-hydroxy-5-iodo-benzoic acid, 0.69 g of cyclopropylamine and 3.65 g of carbon tetrabromide in 40 ml of methylene chloride is treated portionwise at room temperature with 2.62 g of triphenylphosphine. After 2 hrs. the mixture is filtered and the filtrate is concentrated. Chromatography on silica gel with ethyl acetate/cyclohexane 1:4 gives 550 mg of crude N-cyclopropyl-2-hydroxy-5-iodo-benzamide. Yield: 18%.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two

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